molecular formula C20H18N2O8 B14247524 But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine CAS No. 494753-28-5

But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine

Katalognummer: B14247524
CAS-Nummer: 494753-28-5
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: UJKGHRUGRUKWIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine: is a compound with the molecular formula C12H10N2. It is known for its unique structure, which includes a but-2-enedioic acid moiety and a 4-(2-pyridin-4-ylethenyl)pyridine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

494753-28-5

Molekularformel

C20H18N2O8

Molekulargewicht

414.4 g/mol

IUPAC-Name

but-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine

InChI

InChI=1S/C12H10N2.2C4H4O4/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;2*5-3(6)1-2-4(7)8/h1-10H;2*1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

UJKGHRUGRUKWIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C=CC2=CC=NC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.